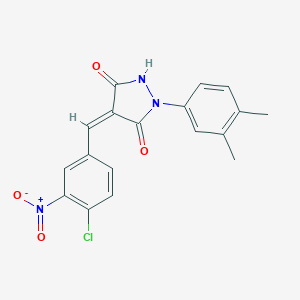![molecular formula C31H33NO6 B301959 2-[9-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]-1,8-dioxo-3,4,5,6,7,9-hexahydro-2H-acridin-10-yl]acetic acid](/img/structure/B301959.png)
2-[9-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]-1,8-dioxo-3,4,5,6,7,9-hexahydro-2H-acridin-10-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[9-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]-1,8-dioxo-3,4,5,6,7,9-hexahydro-2H-acridin-10-yl]acetic acid is a chemical compound that has gained attention in scientific research due to its potential applications in various fields, including medicine and biotechnology.
Wirkmechanismus
The mechanism of action of 2-[9-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]-1,8-dioxo-3,4,5,6,7,9-hexahydro-2H-acridin-10-yl]acetic acid involves the inhibition of certain enzymes and signaling pathways that are involved in the progression of various diseases. For example, it has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory mediators such as prostaglandins. In addition, it has also been found to inhibit the activity of certain kinases that are involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
2-[9-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]-1,8-dioxo-3,4,5,6,7,9-hexahydro-2H-acridin-10-yl]acetic acid has been found to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that it can inhibit the growth and proliferation of cancer cells, reduce the production of inflammatory mediators, and modulate the activity of certain signaling pathways. In vivo studies have also shown that it can reduce the growth and metastasis of tumors, alleviate inflammation, and improve cognitive function in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-[9-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]-1,8-dioxo-3,4,5,6,7,9-hexahydro-2H-acridin-10-yl]acetic acid in lab experiments include its high potency, selectivity, and low toxicity. However, its limitations include its poor solubility, which can affect its bioavailability and efficacy in vivo.
Zukünftige Richtungen
There are several future directions for the research and development of 2-[9-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]-1,8-dioxo-3,4,5,6,7,9-hexahydro-2H-acridin-10-yl]acetic acid. These include the optimization of its synthesis method to improve yield and purity, the development of novel formulations to improve its solubility and bioavailability, and the investigation of its potential use in combination with other drugs or therapies for enhanced efficacy. In addition, further studies are needed to elucidate its mechanism of action and to explore its potential applications in other scientific fields.
Synthesemethoden
The synthesis of 2-[9-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]-1,8-dioxo-3,4,5,6,7,9-hexahydro-2H-acridin-10-yl]acetic acid involves the reaction of 4-methylphenol, 3-ethoxyaniline, and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in the presence of a catalyst. The resulting product is then subjected to further reactions to yield the final compound.
Wissenschaftliche Forschungsanwendungen
2-[9-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]-1,8-dioxo-3,4,5,6,7,9-hexahydro-2H-acridin-10-yl]acetic acid has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, it has been found to exhibit anti-cancer, anti-inflammatory, and anti-viral activities. In addition, it has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
Produktname |
2-[9-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]-1,8-dioxo-3,4,5,6,7,9-hexahydro-2H-acridin-10-yl]acetic acid |
|---|---|
Molekularformel |
C31H33NO6 |
Molekulargewicht |
515.6 g/mol |
IUPAC-Name |
2-[9-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]-1,8-dioxo-3,4,5,6,7,9-hexahydro-2H-acridin-10-yl]acetic acid |
InChI |
InChI=1S/C31H33NO6/c1-3-37-27-16-21(14-15-26(27)38-18-20-12-10-19(2)11-13-20)29-30-22(6-4-8-24(30)33)32(17-28(35)36)23-7-5-9-25(34)31(23)29/h10-16,29H,3-9,17-18H2,1-2H3,(H,35,36) |
InChI-Schlüssel |
PAJFLLPUXDITRR-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)C2C3=C(CCCC3=O)N(C4=C2C(=O)CCC4)CC(=O)O)OCC5=CC=C(C=C5)C |
Kanonische SMILES |
CCOC1=C(C=CC(=C1)C2C3=C(CCCC3=O)N(C4=C2C(=O)CCC4)CC(=O)O)OCC5=CC=C(C=C5)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethyl 2-({[(3-methylphenyl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B301883.png)

![4-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl}-2-methoxyphenyl 2-thiophenecarboxylate](/img/structure/B301885.png)
![N'-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}acetohydrazide](/img/structure/B301886.png)
![N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-methylbutanohydrazide](/img/structure/B301887.png)
![ethyl 4-(5-{(E)-[2-(cyanoacetyl)hydrazinylidene]methyl}furan-2-yl)benzoate](/img/structure/B301889.png)
![N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-[(2-methylbenzyl)sulfanyl]acetohydrazide](/img/structure/B301892.png)
![N-[2-(2-{[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl]-N-phenylmethanesulfonamide](/img/structure/B301896.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B301897.png)
![N-(2-chlorophenyl)-N-[2-(2-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl]methanesulfonamide](/img/structure/B301898.png)
![N-[2-(2-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl]-N-(2-methylphenyl)methanesulfonamide](/img/structure/B301899.png)
![N-(2-bromophenyl)-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}methanesulfonamide](/img/structure/B301900.png)